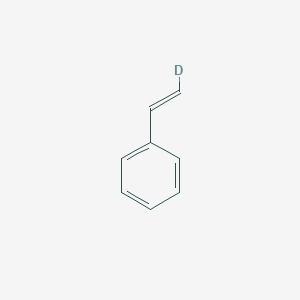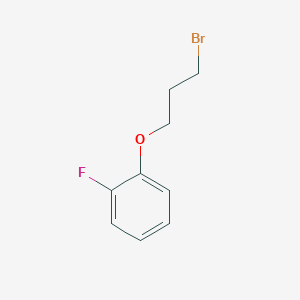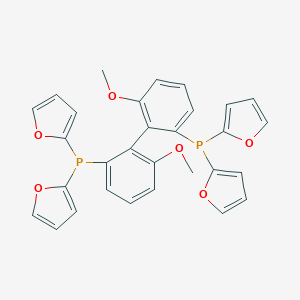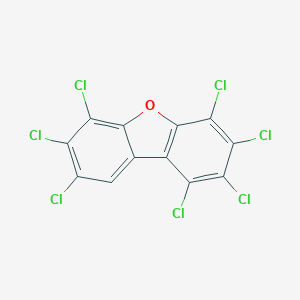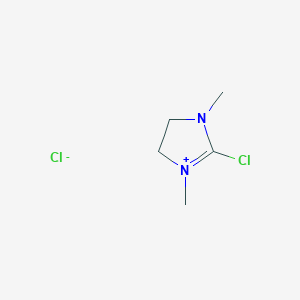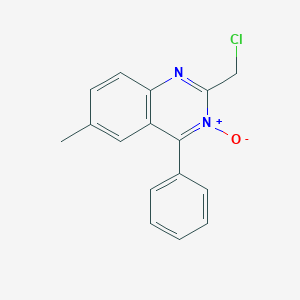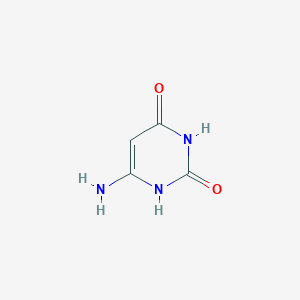![molecular formula C40H48O4 B118408 25,26,27,28-Tetrapropoxycalix[4]arene CAS No. 147782-22-7](/img/structure/B118408.png)
25,26,27,28-Tetrapropoxycalix[4]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25,26,27,28-Tetrapropoxycalix4arene is a type of calixarene, a class of macrocyclic compounds . It is a lipophilic cone-shaped molecule that has been modified with hydrophilic phosphine oxide groups or phosphinic acid groups . This modification yields nano-sized water-soluble calixarenes .
Synthesis Analysis
Calix4arene derivatives are synthesized by a one-pot reaction using 4-tert-butylphenol and paraformaldehyde in the presence of sodium hydroxide as a catalyst . The introduction of bulky substitutions into OH groups or by cross-linking two phenyl units freezes the rotation of the phenyl units .Molecular Structure Analysis
The molecular structure of 25,26,27,28-Tetrapropoxycalix4arene is complex and versatile. It has been disclosed that there are two solid-state forms of this compound . These forms differ by the presence of either water or water/dimethylsulfoxide (DMSO) solvent molecules entrapped in the major calixarene cavity .Chemical Reactions Analysis
The chemical reactions involving 25,26,27,28-Tetrapropoxycalix4arene are intriguing. For instance, it has been found that this compound can form complexes with Ag (I) or Cu (II) and detect CN− or F− ions by deprotonation of thiosemicarbazone .Mécanisme D'action
The mechanism of action of 25,26,27,28-Tetrapropoxycalix4arene involves the formation of supramolecular complexes with various ions. The sulfur and imine nitrogen on the thiosemicarbazone substituent are vital sites of engagement for cation ions . HNMR studies for interaction with anions indicate the involvement of the thiosemicarbazone hydrogens .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-5-21-41-37-29-13-9-14-30(37)26-32-16-11-18-34(39(32)43-23-7-3)28-36-20-12-19-35(40(36)44-24-8-4)27-33-17-10-15-31(25-29)38(33)42-22-6-2/h9-20H,5-8,21-28H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMWZTYFKKFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




